molecular formula C8H6N4S B1398555 1H-Pyrazolo[3,4-f]benzothiazol-6-amine CAS No. 42783-08-4

1H-Pyrazolo[3,4-f]benzothiazol-6-amine

Cat. No. B1398555
CAS RN: 42783-08-4
M. Wt: 190.23 g/mol
InChI Key: SURJGSWHTDOCDM-UHFFFAOYSA-N
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Description

Synthesis Analysis

In a study, six novel pyrazolo-benzothiazole analogues were systematically planned and synthesized . Another study introduced a new pathway for the synthesis of pyrazolo[3,4-b]pyridine scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H .


Molecular Structure Analysis

The molecular structure of 1H-Pyrazolo[3,4-f]benzothiazol-6-amine consists of a pyrazole ring fused with a benzothiazole ring .


Chemical Reactions Analysis

In a study, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized based on scaffold hopping and computer-aided drug design .


Physical And Chemical Properties Analysis

The molecular formula of 1H-Pyrazolo[3,4-f]benzothiazol-6-amine is C8H6N4S, and its molecular weight is 190.23 g/mol.

Scientific Research Applications

Biomedical Research

1H-Pyrazolo[3,4-f]benzothiazol-6-amine: has been explored for its potential in biomedical applications due to its structural similarity to purine bases like adenine and guanine. This similarity allows it to interact with biological systems in ways that can be beneficial for therapeutic purposes. For instance, derivatives of this compound have been studied for their ability to modulate various biological targets, which could lead to the development of new medications .

Synthetic Chemistry

In synthetic chemistry, 1H-Pyrazolo[3,4-f]benzothiazol-6-amine serves as a versatile building block for creating a wide array of complex molecules. Its reactivity allows chemists to introduce various substituents, which can significantly alter the compound’s properties and lead to the synthesis of novel compounds with potential applications in different fields of chemistry .

Material Science

The unique electronic and structural properties of 1H-Pyrazolo[3,4-f]benzothiazol-6-amine make it a candidate for the development of advanced materials. Researchers are investigating its incorporation into polymers and coatings to enhance their durability and functionality, which could have implications for industries ranging from aerospace to consumer electronics .

Agricultural Chemistry

There is ongoing research into the use of 1H-Pyrazolo[3,4-f]benzothiazol-6-amine derivatives as potential agrochemicals. Their ability to act on specific biological pathways in plants suggests they could be developed into herbicides or growth regulators, contributing to more efficient and sustainable agricultural practices .

Environmental Science

In environmental science, 1H-Pyrazolo[3,4-f]benzothiazol-6-amine and its derivatives are being studied for their ability to break down pollutants or act as sensors for environmental monitoring. Their reactivity with various environmental contaminants could lead to new methods for pollution control and remediation .

Pharmacology

The pharmacological potential of 1H-Pyrazolo[3,4-f]benzothiazol-6-amine is significant, with studies exploring its use as a scaffold for drug development. Its interaction with enzymes and receptors in the human body is being examined for the treatment of diseases such as cancer, where it may inhibit the growth of malignant cells .

Analytical Chemistry

In analytical chemistry, derivatives of 1H-Pyrazolo[3,4-f]benzothiazol-6-amine are being used as reagents and probes. Their ability to form complexes with metals or other compounds can be utilized in the detection and quantification of various substances, enhancing the precision of analytical techniques .

Neurochemistry

Research into the neurochemical applications of 1H-Pyrazolo[3,4-f]benzothiazol-6-amine is in its early stages, but there is interest in its potential to modulate neurotransmitter systems. This could lead to new treatments for neurological disorders by targeting specific pathways in the brain .

Mechanism of Action

Target of Action

The primary targets of 1H-Pyrazolo[3,4-f]benzothiazol-6-amine are cholinesterases (ChEs), specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the metabolism of acetylcholine, a neurotransmitter that is essential for learning and memory .

Mode of Action

1H-Pyrazolo[3,4-f]benzothiazol-6-amine interacts with its targets by inhibiting the activity of AChE and BChE . This inhibition prevents the hydrolysis of acetylcholine in the synaptic region, thereby increasing the levels of this neurotransmitter . The compound fits fully into the active sites of human AChE, as revealed by docking studies .

Biochemical Pathways

The compound affects the cholinergic pathways in the central nervous system (CNS). In Alzheimer’s disease (AD), these pathways are disrupted, leading to a deficit in cholinergic neurotransmission . By inhibiting AChE and BChE, 1H-Pyrazolo[3,4-f]benzothiazol-6-amine helps restore the levels of acetylcholine, providing symptomatic relief in AD .

Pharmacokinetics

The compound’s ability to inhibit ache suggests it can cross the blood-brain barrier, which is crucial for its bioavailability and efficacy in treating neurological conditions like ad .

Result of Action

The primary molecular effect of 1H-Pyrazolo[3,4-f]benzothiazol-6-amine is the inhibition of AChE, leading to increased levels of acetylcholine . This results in improved cholinergic neurotransmission, which can alleviate the cognitive impairment associated with AD . The compound also shows good antioxidant properties .

Future Directions

While specific future directions for 1H-Pyrazolo[3,4-f]benzothiazol-6-amine were not found in the search results, research on related pyrazolo-benzothiazole derivatives suggests potential applications in the treatment of diseases such as Alzheimer’s .

properties

IUPAC Name

1H-pyrazolo[3,4-f][1,3]benzothiazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4S/c9-8-11-6-2-5-4(3-10-12-5)1-7(6)13-8/h1-3H,(H2,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SURJGSWHTDOCDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=CC3=C1SC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30722006
Record name 1H-[1,3]Thiazolo[5,4-f]indazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30722006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrazolo[3,4-f]benzothiazol-6-amine

CAS RN

42783-08-4
Record name 1H-[1,3]Thiazolo[5,4-f]indazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30722006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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